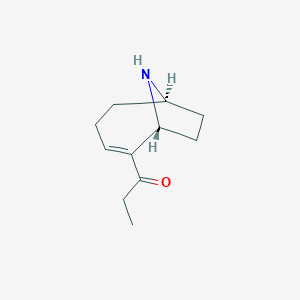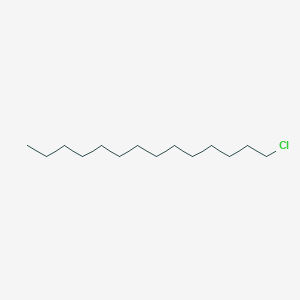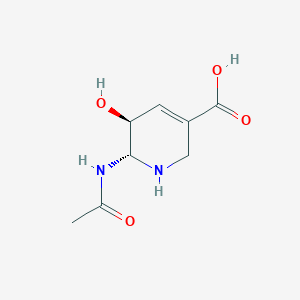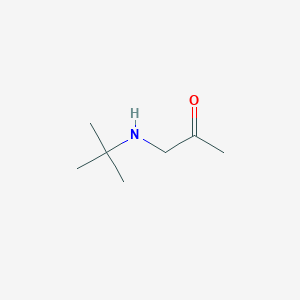
1-(Tert-butylamino)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butylamino)propan-2-one, also known as tert-butylaminoacetone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone that belongs to the class of organic compounds known as amino ketones. This compound has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol.
Mécanisme D'action
The mechanism of action of 1-(Tert-butylamino)propan-2-one is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(Tert-butylamino)propan-2-one are not well documented. However, some studies have suggested that it may have potential therapeutic effects in the treatment of certain diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Tert-butylamino)propan-2-one in lab experiments is its versatility. It can be used as a precursor for the synthesis of various compounds, and as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(Tert-butylamino)propan-2-one. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could focus on the use of this compound as a chiral auxiliary in the synthesis of new enantiopure compounds. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(Tert-butylamino)propan-2-one can be achieved through several methods. One of the most commonly used methods is the reductive amination of acetone with 1-(Tert-butylamino)propan-2-oneine. This method involves the reaction of acetone with 1-(Tert-butylamino)propan-2-oneine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(Tert-butylamino)propan-2-one as the final product.
Applications De Recherche Scientifique
1-(Tert-butylamino)propan-2-one has several potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds.
Propriétés
Numéro CAS |
154385-55-4 |
|---|---|
Nom du produit |
1-(Tert-butylamino)propan-2-one |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
1-(tert-butylamino)propan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-8-7(2,3)4/h8H,5H2,1-4H3 |
Clé InChI |
UWIRAFQKSOKJOI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)C |
SMILES canonique |
CC(=O)CNC(C)(C)C |
Synonymes |
2-Propanone, 1-[(1,1-dimethylethyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



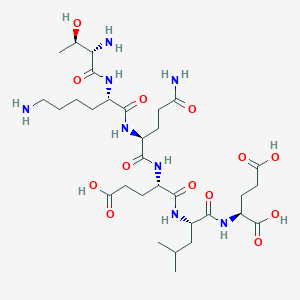
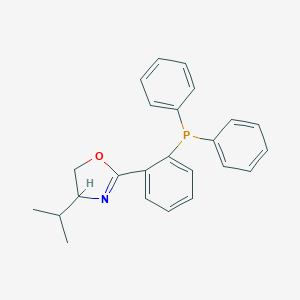
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
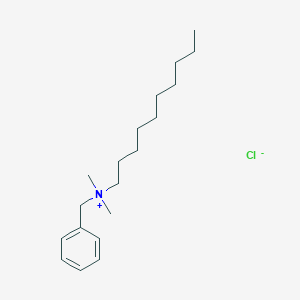
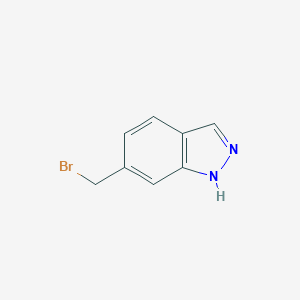


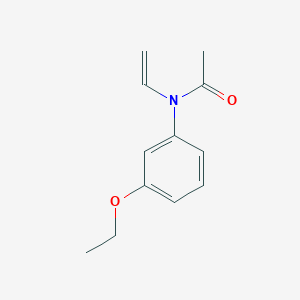
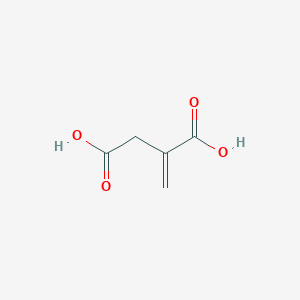
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
